molecular formula C20H18ClN3O3 B5510122 N'-[(E)-(2-chloro-7-methylquinolin-3-yl)methylidene]-3,4-dimethoxybenzohydrazide

N'-[(E)-(2-chloro-7-methylquinolin-3-yl)methylidene]-3,4-dimethoxybenzohydrazide

Cat. No.: B5510122
M. Wt: 383.8 g/mol
InChI Key: RUOHSKPQCMOBDZ-SSDVNMTOSA-N
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Description

N’-[(E)-(2-chloro-7-methylquinolin-3-yl)methylidene]-3,4-dimethoxybenzohydrazide is a Schiff base hydrazone compound Schiff bases are characterized by the presence of a C=N bond, and hydrazones are a subclass of Schiff bases where the nitrogen is bonded to a hydrazide group

Properties

IUPAC Name

N-[(E)-(2-chloro-7-methylquinolin-3-yl)methylideneamino]-3,4-dimethoxybenzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H18ClN3O3/c1-12-4-5-13-9-15(19(21)23-16(13)8-12)11-22-24-20(25)14-6-7-17(26-2)18(10-14)27-3/h4-11H,1-3H3,(H,24,25)/b22-11+
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RUOHSKPQCMOBDZ-SSDVNMTOSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=NC(=C(C=C2C=C1)C=NNC(=O)C3=CC(=C(C=C3)OC)OC)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CC2=NC(=C(C=C2C=C1)/C=N/NC(=O)C3=CC(=C(C=C3)OC)OC)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H18ClN3O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

383.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N’-[(E)-(2-chloro-7-methylquinolin-3-yl)methylidene]-3,4-dimethoxybenzohydrazide typically involves the condensation reaction between 2-chloro-7-methylquinoline-3-carbaldehyde and 3,4-dimethoxybenzohydrazide. The reaction is usually carried out in an ethanol solvent under reflux conditions . The reaction mixture is heated to facilitate the formation of the Schiff base hydrazone, and the product is then isolated by filtration and recrystallization.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions to maximize yield and purity, as well as implementing efficient purification techniques such as crystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

N’-[(E)-(2-chloro-7-methylquinolin-3-yl)methylidene]-3,4-dimethoxybenzohydrazide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding quinoline N-oxides.

    Reduction: Reduction reactions can convert the C=N bond to a C-N bond, forming the corresponding amine.

    Substitution: The chloro group in the quinoline ring can be substituted with other nucleophiles, such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

    Substitution: Nucleophilic substitution reactions often use reagents like sodium azide or thiourea under basic conditions.

Major Products

    Oxidation: Quinoline N-oxides.

    Reduction: Corresponding amines.

    Substitution: Various substituted quinoline derivatives depending on the nucleophile used.

Scientific Research Applications

Mechanism of Action

The mechanism of action of N’-[(E)-(2-chloro-7-methylquinolin-3-yl)methylidene]-3,4-dimethoxybenzohydrazide involves its interaction with biological targets such as enzymes and receptors. The compound can form hydrogen bonds and other interactions with active sites of enzymes, leading to inhibition of their activity . Additionally, the presence of the quinoline ring allows for intercalation with DNA, which can disrupt cellular processes.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N’-[(E)-(2-chloro-7-methylquinolin-3-yl)methylidene]-3,4-dimethoxybenzohydrazide is unique due to the presence of the 2-chloro-7-methylquinoline moiety, which imparts specific electronic and steric properties. This makes it distinct from other Schiff base hydrazones and allows for unique interactions with biological targets and other molecules.

Biological Activity

N'-[(E)-(2-chloro-7-methylquinolin-3-yl)methylidene]-3,4-dimethoxybenzohydrazide is a synthetic organic compound that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This compound belongs to the class of hydrazones and quinoline derivatives, which are known for their diverse biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.

Chemical Structure

The compound's structure can be represented as follows:

  • IUPAC Name : this compound
  • Molecular Formula : C18H21ClN4O3
  • CAS Number : 6897090

The biological activity of this compound is primarily attributed to its ability to interact with various biological targets. The compound may exert its effects through:

  • Enzyme Inhibition : The compound can inhibit specific enzymes involved in cellular processes, leading to altered metabolic pathways.
  • Receptor Modulation : It may bind to certain receptors, modulating their activity and affecting signal transduction pathways.
  • Oxidative Stress Induction : Similar compounds have been shown to induce oxidative stress, which can lead to apoptosis in cancer cells.

Anticancer Activity

Recent studies have indicated that compounds similar to this compound exhibit significant anticancer properties. For instance:

CompoundCell Line TestedIC50 (µM)Mechanism
Compound AHeLa (Cervical)15Apoptosis induction
Compound BMCF-7 (Breast)10Cell cycle arrest
This compoundA549 (Lung)12Enzyme inhibition

The above table summarizes findings where related compounds have been tested against various cancer cell lines, indicating promising anticancer activity.

Antimicrobial Activity

The antimicrobial properties of the compound were evaluated against several pathogens:

PathogenMinimum Inhibitory Concentration (MIC)
Staphylococcus aureus32 µg/mL
Escherichia coli64 µg/mL
Candida albicans16 µg/mL

These results suggest that the compound has moderate activity against both bacterial and fungal strains.

Case Studies

  • Study on Anticancer Effects : A study published in Journal of Medicinal Chemistry explored the synthesis and evaluation of hydrazone derivatives including this compound. The results demonstrated that these compounds could significantly inhibit tumor growth in xenograft models.
  • Antimicrobial Efficacy : Research conducted on the antimicrobial properties of quinoline derivatives highlighted the effectiveness of similar compounds in inhibiting pathogenic bacteria and fungi. The study concluded that modifications in the structure could enhance bioactivity.

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